

Br-PEG3-C2-Boc: A Technical Guide for Researchers in Drug Development

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Compound of Interest

Compound Name: *Br-PEG3-C2-Boc*

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This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **Br-PEG3-C2-Boc**, a bifunctional linker molecule playing a crucial role in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Molecular Data

Br-PEG3-C2-Boc, systematically named tert-butyl 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoate, is a valuable heterobifunctional linker. Its key quantitative data are summarized in the table below for easy reference.

Property	Value	Citations
Molecular Formula	C13H25BrO5	[1][2][3][4]
Molecular Weight	341.24 g/mol	[1][2][3][4]
CAS Number	782475-37-0	[1]
Appearance	Solid Powder or Liquid	[1][3]
Purity	≥98%	[1]
Predicted Density	1.223±0.06 g/cm ³	[2][3]
Predicted Boiling Point	375.4±27.0 °C	[2]
Solubility	Soluble in DMSO, DCM, DMF	[5]

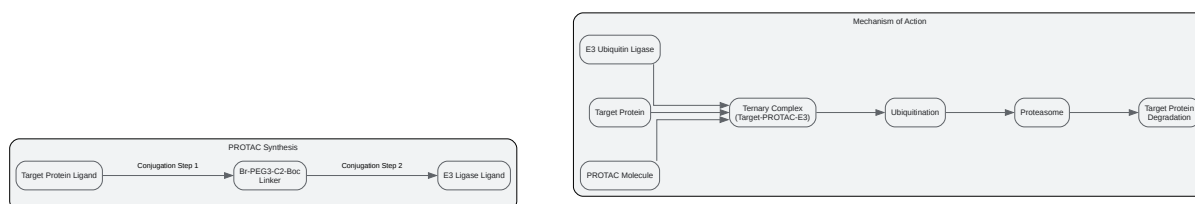
Role in Targeted Therapeutics

Br-PEG3-C2-Boc serves as a flexible and hydrophilic spacer, connecting a targeting moiety to a functional molecule, thereby enabling the creation of highly specific and potent therapeutic agents. Its structure incorporates a bromo group for covalent attachment and a Boc-protected amine, which can be deprotected for further conjugation.

Application in PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[6][7][8][9] A PROTAC molecule typically consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker such as **Br-PEG3-C2-Boc**. [6][7][9] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[3][9][10]

The logical workflow for the development and mechanism of action of a PROTAC is illustrated below.



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PROTAC Synthesis and Mechanism of Action.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells.[4][11] An ADC is composed of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic payload, and a linker that connects them.[4][11] The PEG component of **Br-PEG3-C2-Boc** can enhance the solubility and stability of the ADC.[5]

The general workflow for the synthesis of an ADC using a linker like **Br-PEG3-C2-Boc** is depicted below.



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ADC Synthesis and Targeted Drug Delivery.

Experimental Protocols

While specific, detailed protocols are highly dependent on the particular targeting ligand and payload, the following provides a general framework for the utilization of **Br-PEG3-C2-Boc** in the synthesis of a PROTAC.

Step 1: Deprotection of the Boc Group The tert-butoxycarbonyl (Boc) protecting group on the amine must first be removed to allow for conjugation.

- Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
- Procedure: Dissolve **Br-PEG3-C2-Boc** in DCM. Add TFA and stir at room temperature. Monitor the reaction by TLC or LC-MS until completion. Evaporate the solvent to obtain the deprotected amine-linker.

Step 2: Conjugation to the E3 Ligase Ligand The deprotected amine of the linker is then coupled to a carboxylic acid group on the E3 ligase ligand.

- Reagents: E3 ligase ligand (with a carboxylic acid), HATU (or a similar coupling agent), and a non-nucleophilic base such as DIPEA in a polar aprotic solvent like DMF.
- Procedure: Dissolve the E3 ligase ligand and the deprotected linker in DMF. Add the coupling agent and the base. Stir at room temperature until the reaction is complete as monitored by LC-MS.

Step 3: Conjugation to the Target Protein Ligand The bromo group on the other end of the linker is then reacted with a nucleophilic group (e.g., a phenol or amine) on the target protein ligand.

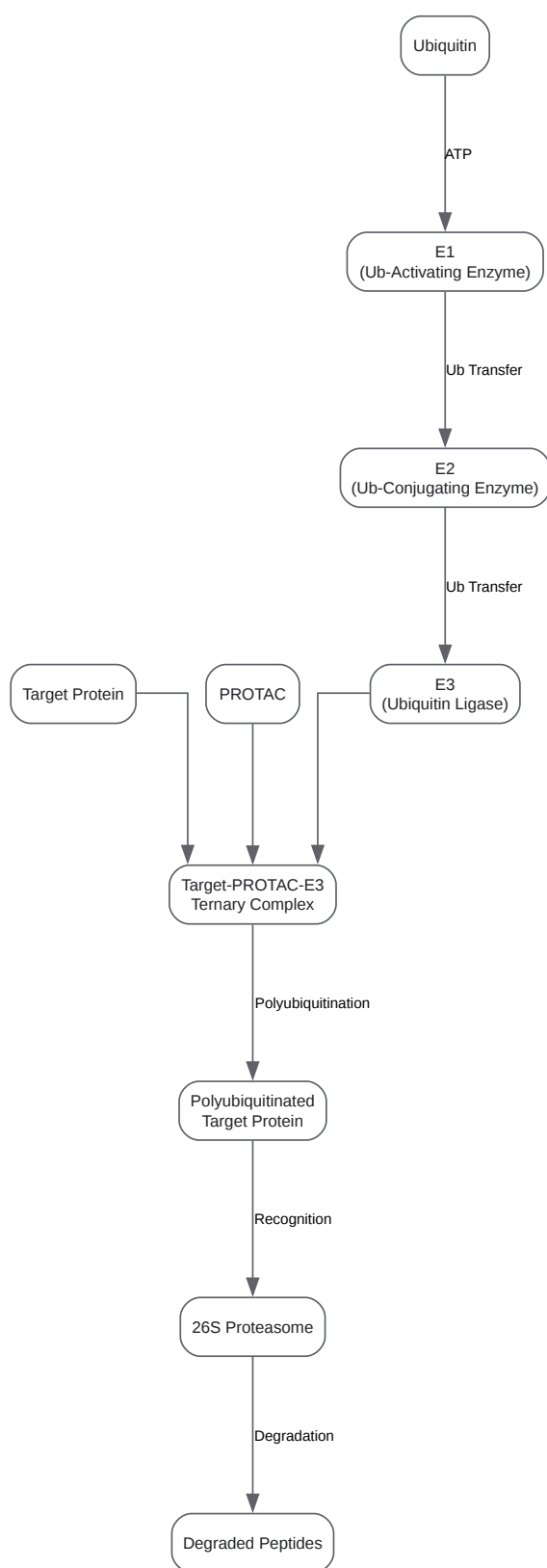
- Reagents: The product from Step 2, the target protein ligand, and a base such as potassium carbonate in a solvent like DMF.
- Procedure: Combine the linker-E3 ligand conjugate and the target protein ligand in DMF. Add the base and heat the reaction as necessary. Monitor for the formation of the final PROTAC

molecule by LC-MS.

Step 4: Purification The final PROTAC is purified using techniques such as preparative HPLC to achieve the desired level of purity for biological assays.

Signaling Pathways in Targeted Protein Degradation

The primary signaling pathway exploited by PROTACs synthesized with linkers like **Br-PEG3-C2-Boc** is the Ubiquitin-Proteasome System (UPS).^{[9][10]} This is a fundamental cellular process for the degradation of unwanted or damaged proteins.



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The Ubiquitin-Proteasome Signaling Pathway Hijacked by PROTACs.

Recent studies have indicated that other cellular signaling pathways can modulate the efficacy of targeted protein degradation.[12][13] For instance, pathways involved in the unfolded protein response and protein stabilization may influence the degradation of specific target proteins.[12] Further research is needed to fully elucidate the complex interplay between PROTAC-mediated degradation and other cellular signaling networks.

Conclusion

Br-PEG3-C2-Boc is a versatile and valuable tool in the design and synthesis of targeted therapeutics. Its defined length, hydrophilicity, and bifunctional nature allow for the rational construction of both PROTACs and ADCs. A thorough understanding of its chemical properties and reactivity is essential for researchers aiming to develop the next generation of precision medicines.

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